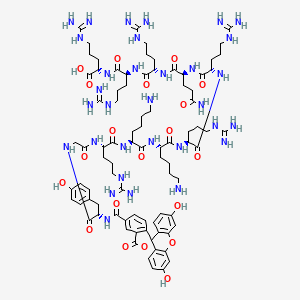

TAT (47-57), FAM-labeled

Description

Theoretical Framework of Peptide-Mediated Intracellular Delivery

Cell-penetrating peptides are typically short peptides, often composed of 5 to 30 amino acids, that can traverse the plasma membrane. pnas.org The primary mechanism driving their entry is often initiated by electrostatic interactions between the cationic residues of the peptide and the anionic components of the cell surface, such as heparan sulfate (B86663) proteoglycans. nih.govacs.org Following this initial binding, internalization can occur through two main pathways: direct penetration of the membrane or endocytosis. mdpi.compnas.org

Direct penetration involves the peptide translocating directly across the lipid bilayer. This can happen through various proposed models, including the formation of transient pores or the induction of membrane curvature that facilitates peptide entry. pnas.orgpnas.org Endocytosis, on the other hand, is an energy-dependent process where the cell engulfs the peptide, often along with its cargo, into vesicles. acs.org The specific pathway utilized can depend on the CPP's sequence, the attached cargo, and the cell type. mdpi.com

Overview of TAT (47-57) as a Prototype Cell-Penetrating Peptide

The trans-activator of transcription (TAT) protein is a regulatory protein of the Human Immunodeficiency Virus type 1 (HIV-1). In the late 1980s, researchers discovered that the full-length TAT protein had the remarkable ability to enter cells and translocate to the nucleus. nih.gov Subsequent studies aimed to identify the specific region responsible for this cell-penetrating capability. Through a series of deletion and mutation experiments, the protein transduction domain (PTD) was pinpointed to a short, highly basic region. The minimal sequence identified as sufficient for this translocation is the 11-amino-acid peptide TAT (47-57). nih.gov This discovery was a landmark in the field, paving the way for the development of a wide range of CPPs for intracellular delivery.

The TAT (47-57) peptide has the amino acid sequence Tyr-Gly-Arg-Lys-Lys-Arg-Arg-Gln-Arg-Arg-Arg. Its most prominent feature is its high density of basic amino acids, specifically six arginine and two lysine (B10760008) residues, which impart a strong positive charge at physiological pH. nih.gov This cationic nature is crucial for its initial electrostatic interaction with the negatively charged cell membrane. acs.org

Research has shown that the guanidinium (B1211019) groups of the arginine residues play a particularly important role, forming bidentate hydrogen bonds with phosphate (B84403), carboxylate, and sulfate groups on the cell surface. nih.gov Upon binding to the membrane, the TAT peptide can induce conformational changes in the lipid bilayer. pnas.org Studies using techniques like synchrotron X-ray diffraction have shown that the TAT peptide can induce negative Gaussian membrane curvature, which is a structural intermediate in membrane fusion and pore formation. pnas.orgucla.edu This ability to manipulate the membrane structure is thought to be a key factor in its direct penetration mechanism. While initially unstructured in solution, the peptide may adopt a more ordered conformation, such as an alpha-helical structure, upon interaction with the lipid environment. nih.gov Molecular dynamics simulations suggest that the peptide localizes near the carbonyl-glycerol group in the headgroup region of the lipid bilayer.

Fluorescent labeling is an indispensable technique for visualizing and quantifying the uptake and intracellular localization of CPPs. cambridge.org 5-carboxyfluorescein, commonly known as FAM, is a widely used fluorescent dye for this purpose. sb-peptide.com FAM is a derivative of fluorescein (B123965) that can be covalently attached to the peptide, typically at the N-terminus. acs.org

The primary advantage of using FAM is its bright fluorescence emission, which allows for sensitive detection in techniques like fluorescence microscopy and flow cytometry. cambridge.org This enables researchers to directly observe the peptide entering cells and track its journey to different cellular compartments. cambridge.org

Compared to another common fluorescein derivative, fluorescein isothiocyanate (FITC), FAM-carboxamide conjugates are generally more stable to hydrolysis. qyaobio.comcpcscientific.com Furthermore, FAM labeling has been shown to offer a potential increase in sensitivity in some applications. acs.org The choice of fluorophore is critical, as the label itself can sometimes influence the peptide's properties and internalization mechanism. acs.org However, FAM remains a popular and effective choice for studying CPPs like TAT (47-57). medchemexpress.com

Research Data on TAT (47-57), FAM-labeled

| Property | Value | Source |

| Amino Acid Sequence | 5(6)-Carboxyfluorescein-Gly-Gly-Tyr-Gly-Arg-Lys-Lys-Arg-Arg-Gln-Arg-Arg-Arg-NH2 | qyaobio.com |

| Molecular Formula | C₉₉H₁₄₅N₃₇O₂₄ | |

| Molecular Weight | 2317.7 g/mol | |

| Excitation Wavelength | ~495 nm | sb-peptide.com |

| Emission Wavelength | ~517 nm | sb-peptide.com |

| Purity (Typical) | >90% (HPLC/MS) | qyaobio.com |

Properties

Molecular Formula |

C85H128N32O20 |

|---|---|

Molecular Weight |

1918.1 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-5-carbamimidamido-2-[[2-[[(2S)-2-[(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carbonyl)amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]pentanoyl]amino]hexanoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-oxopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoic acid |

InChI |

InChI=1S/C85H128N32O20/c86-31-3-1-11-54(109-69(125)53(13-5-33-101-79(89)90)108-66(122)43-107-68(124)62(39-44-19-22-46(118)23-20-44)117-67(123)45-21-26-50-49(40-45)78(135)137-85(50)51-27-24-47(119)41-63(51)136-64-42-48(120)25-28-52(64)85)70(126)110-55(12-2-4-32-87)71(127)111-56(14-6-34-102-80(91)92)72(128)112-58(16-8-36-104-82(95)96)74(130)115-60(29-30-65(88)121)76(132)114-57(15-7-35-103-81(93)94)73(129)113-59(17-9-37-105-83(97)98)75(131)116-61(77(133)134)18-10-38-106-84(99)100/h19-28,40-42,53-62,118-120H,1-18,29-39,43,86-87H2,(H2,88,121)(H,107,124)(H,108,122)(H,109,125)(H,110,126)(H,111,127)(H,112,128)(H,113,129)(H,114,132)(H,115,130)(H,116,131)(H,117,123)(H,133,134)(H4,89,90,101)(H4,91,92,102)(H4,93,94,103)(H4,95,96,104)(H4,97,98,105)(H4,99,100,106)/t53-,54-,55-,56-,57-,58-,59-,60-,61-,62-/m0/s1 |

InChI Key |

UCBFJKMIIVAQOT-TXVXZARMSA-N |

Isomeric SMILES |

C1=CC(=CC=C1C[C@@H](C(=O)NCC(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)O)NC(=O)C2=CC3=C(C=C2)C4(C5=C(C=C(C=C5)O)OC6=C4C=CC(=C6)O)OC3=O)O |

Canonical SMILES |

C1=CC(=CC=C1CC(C(=O)NCC(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)O)NC(=O)C2=CC3=C(C=C2)C4(C5=C(C=C(C=C5)O)OC6=C4C=CC(=C6)O)OC3=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Physicochemical Characterization of Tat 47 57 , Fam Labeled

Peptide Synthesis Strategies for TAT (47-57)

The synthesis of the TAT (47-57) peptide is primarily achieved through a step-wise assembly of amino acids on a solid support. nih.govacs.org This approach allows for the efficient and controlled construction of the peptide chain.

Solid-Phase Peptide Synthesis (SPPS) Techniques

Solid-Phase Peptide Synthesis (SPPS) is the cornerstone for producing TAT (47-57). nih.govacs.org In this method, the peptide is assembled sequentially while one end is anchored to an insoluble polymer resin. researchgate.netnih.gov This immobilization facilitates the removal of excess reagents and byproducts by simple filtration and washing, streamlining the purification process at each step. nih.gov The synthesis begins with the C-terminal amino acid attached to the resin, and subsequent amino acids are added one by one until the desired sequence is complete. uci.edu For TAT (47-57), a Rink Amide resin is often used to produce a C-terminal amide, which can enhance peptide stability. researchgate.net

Fmoc (Fluorenylmethyloxycarbonyl) Chemistry Protocols

The most prevalent strategy for SPPS of TAT (47-57) utilizes 9-Fluorenylmethyloxycarbonyl (Fmoc) chemistry. acs.orgnih.gov The Fmoc group serves as a temporary protecting group for the N-terminal amine of the growing peptide chain. nih.gov This group is base-labile and is typically removed using a solution of piperidine (B6355638) in a solvent like dimethylformamide (DMF). uci.edunih.gov

The synthesis cycle involves two main steps:

Deprotection: The Fmoc group is removed from the N-terminus of the resin-bound peptide to expose a free amine. uci.edu

Coupling: The next Fmoc-protected amino acid is activated and coupled to the newly exposed amine. nih.gov Common activating agents include HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HOBt (Hydroxybenzotriazole) with DIC (N,N'-Diisopropylcarbodiimide). nih.govresearchgate.net

This cycle is repeated for each amino acid in the TAT (47-57) sequence. The side chains of reactive amino acids, such as Arginine (Arg) and Lysine (B10760008) (Lys), are protected with acid-labile groups like Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) and Boc (tert-butyloxycarbonyl), respectively. acs.orgnih.gov These protecting groups remain intact during the base-mediated Fmoc removal and are cleaved at the end of the synthesis. nih.gov

Microwave-Assisted Synthesis Approaches

To accelerate the synthesis process, microwave-assisted solid-phase peptide synthesis (MW-SPPS) has been effectively employed for TAT (47-57). nih.govacs.org Microwave irradiation can significantly shorten the time required for both the deprotection and coupling steps. researchgate.net For instance, a protocol using microwave irradiation at 60°C has been shown to be efficient, fast, and cost-effective for the synthesis of TAT (47-57) and its conjugates. nih.govnih.gov This method not only speeds up the process but can also improve the quality of the final product, especially for aggregation-prone sequences. researchgate.net It's important to use optimized protocols that minimize the risk of amino acid racemization, which can be a concern at higher temperatures. acs.org

Fluorescent Labeling Techniques with FAM

Fluorescent labeling is crucial for visualizing and quantifying the cellular uptake of TAT (47-57). 5(6)-Carboxyfluorescein (B613776) (FAM) is a widely used fluorescent dye for this purpose due to its favorable photophysical properties and stability. cpcscientific.comaatbio.com

Conjugation Chemistry of 5(6)-Carboxyfluorescein (FAM) to Peptides

5(6)-Carboxyfluorescein (FAM) is a derivative of fluorescein (B123965) that contains a carboxylic acid group, allowing for its covalent attachment to the peptide. acs.org The conjugation is typically performed while the peptide is still attached to the solid-phase resin after the full peptide sequence has been assembled. nih.govresearchgate.net The N-terminal Fmoc group is removed, and the free amine is then reacted with FAM. tandfonline.com

The carboxylic acid of FAM is activated using standard peptide coupling reagents like DIC and HOBt to facilitate the formation of a stable amide bond with the peptide's N-terminal amine. researchgate.net FAM is often preferred over its isothiocyanate counterpart (FITC) because the resulting carboxamide bond is more resistant to hydrolysis. aatbio.comeurogentec.com

Positional Effects of FAM Labeling (N-terminal, C-terminal, Side-chain)

The position of the fluorescent label on the peptide can influence its physicochemical properties and biological activity. cpcscientific.comd-nb.info

N-terminal Labeling: This is the most common approach for labeling peptides like TAT (47-57). nih.govnih.gov The FAM dye is attached to the free N-terminal amine after the peptide synthesis is complete but before cleavage from the resin. tandfonline.com This method is straightforward and generally does not significantly alter the peptide's core sequence responsible for cell penetration. However, the addition of a bulky fluorophore at the N-terminus can sometimes impact the peptide's secondary structure and interaction with the cell membrane. nih.govacs.org

C-terminal Labeling: While less common for TAT (47-57), C-terminal labeling is another possibility. This can be achieved by attaching a dye-conjugated amino acid to the resin at the beginning of the synthesis. nih.gov This approach leaves the N-terminus unmodified, which might be advantageous in certain applications.

Side-chain Labeling: Labeling can also be directed to the side chain of a specific amino acid, such as the ε-amino group of a lysine residue. cpcscientific.com This can be accomplished by using an Fmoc-protected lysine derivative where the side chain is already conjugated to FAM, such as Fmoc-Lys(FAM)-OH. nih.gov This strategy allows for precise placement of the label within the peptide sequence, potentially minimizing interference with the terminal ends.

Studies have shown that modifications at the N- and C-termini can affect the cellular uptake of cell-penetrating peptides. tandfonline.comresearchgate.net Therefore, the choice of labeling position should be carefully considered based on the specific research question and the desired properties of the final FAM-labeled TAT (47-57) conjugate. The impact of the label on the peptide's structure and function should ideally be evaluated, for instance, by comparing the properties of the labeled peptide to its unlabeled counterpart. nih.govacs.org

Data Tables

Table 1: Physicochemical Properties of FAM

| Property | Value | Reference |

|---|---|---|

| Common Abbreviation | FAM | cpcscientific.com |

| Excitation Wavelength (nm) | ~492-495 | sb-peptide.comnih.gov |

| Emission Wavelength (nm) | ~517 | sb-peptide.comnih.gov |

Table 2: Common Reagents in TAT (47-57), FAM-labeled Synthesis

| Reagent | Abbreviation | Purpose | Reference |

|---|---|---|---|

| 9-Fluorenylmethyloxycarbonyl | Fmoc | N-terminal protection | acs.orgnih.gov |

| Piperidine | - | Fmoc deprotection | uci.edunih.gov |

| 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | HATU | Coupling agent | acs.orgnih.gov |

| N,N'-Diisopropylcarbodiimide | DIC | Coupling agent | nih.govresearchgate.net |

| Hydroxybenzotriazole | HOBt | Coupling additive | nih.govresearchgate.net |

| 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl | Pbf | Arginine side-chain protection | nih.gov |

| tert-butyloxycarbonyl | Boc | Lysine side-chain protection | acs.org |

Analytical Characterization of Synthesized Conjugates

Following synthesis, the resulting this compound conjugates undergo a series of rigorous analytical procedures to confirm their identity and assess their purity. These methods are essential to ensure the quality and reliability of the compound for research applications.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard method for both the purification and purity analysis of synthetic peptide conjugates. nih.govnih.govresearchgate.net The technique separates the desired conjugate from unreacted starting materials, truncated peptide sequences, and other impurities based on hydrophobicity.

The purity of the final product is determined by integrating the area of the peak corresponding to the conjugate and comparing it to the total area of all peaks in the chromatogram. Detection is typically performed using UV absorbance at wavelengths around 214 nm (for the peptide backbone) and a wavelength specific to the FAM dye (around 492-495 nm). researchgate.netresearchgate.net Successful conjugation is often confirmed by the co-elution of peaks observed at both wavelengths. researchgate.net Research studies report achieving high purity levels for FAM-labeled TAT conjugates, often exceeding 95%, after preparative HPLC purification. nih.govresearchgate.net

Table 1: HPLC Purity Assessment of FAM-labeled TAT (47-57) Conjugates

| Compound | Purity (%) |

| FAM-GG-TAT(47-57)-NH₂ | >98 |

| FAM-PEG₆-TAT(47-57)-NH₂ | >98 |

This table is interactive. Data is based on reported findings for synthesized conjugates. nih.gov

Mass Spectrometry (MS) for Identity Confirmation

Mass spectrometry is an indispensable tool for confirming the identity of the synthesized conjugate by verifying its molecular weight. nih.govresearchgate.net Techniques such as Liquid Chromatography-Electrospray Ionization Mass Spectrometry (LC-ESI-MS) are commonly employed. nih.govresearchgate.net The analysis provides a mass-to-charge ratio (m/z) for the molecule, which can be compared to the theoretically calculated mass. researchgate.net

For arginine-rich peptides like TAT (47-57), multiple charge states (e.g., z = 3, 4, 5) are typically observed in the mass spectrum. acs.org The presence of trifluoroacetate (B77799) (TFA) counterions from the HPLC purification process can also be detected as adducts, leading to ions with higher m/z values than the peptide alone. nih.govacs.org The confirmation of the expected molecular mass provides definitive evidence of successful peptide synthesis and FAM conjugation. mdpi.com

Table 2: Mass Spectrometry Data for FAM-labeled TAT (47-57) Conjugates

| Compound | Calculated Mass (Da) | Observed Mass (m/z) |

| FAM-GG-TAT(47-57)-NH₂ | 2128.4 | 2128.5 |

| FAM-PEG₆-TAT(47-57)-NH₂ | 2276.6 | 2276.7 |

This table is interactive. The observed mass corresponds to the monoisotopic mass [M+H]⁺. Data is based on reported research findings. nih.gov

Spectroscopic Characterization of FAM Fluorophore Properties (Absorption/Emission Spectra)

Spectroscopic analysis is performed to confirm that the conjugated FAM fluorophore retains its characteristic fluorescent properties. This involves measuring the absorption and emission spectra of the purified conjugate in a suitable solvent. nih.govnih.gov

5(6)-carboxyfluorescein (FAM) is a widely used green fluorophore. altabioscience.com When attached to the TAT (47-57) peptide, the conjugate typically exhibits an absorption maximum (λ_abs) around 492-495 nm and an emission maximum (λ_em) around 515-520 nm. nih.govaltabioscience.comsb-peptide.comwindows.net The preservation of these spectral properties is crucial, as it indicates that the conjugation process and the peptide environment have not significantly altered the electronic structure of the fluorophore, ensuring its utility in fluorescence-based applications. nih.gov Studies have shown that the photophysical properties of FAM are indeed preserved in FAM-GG-TAT(47-57)-NH2 and FAM-PEG6-TAT(47-57)-NH2 conjugates. nih.govnih.gov

Table 3: Spectroscopic Properties of FAM-labeled TAT (47-57) Conjugates

| Compound | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Excitation Wavelength (nm) |

| FAM-GG-TAT(47-57)-NH₂ | 492 | 515 | 492 |

| FAM-PEG₆-TAT(47-57)-NH₂ | 492 | 518 | 492 |

| Free FAM | 492 | 518 | 492 |

This table is interactive. Data is based on spectroscopic analysis in a solution of 60% ACN/0.09% TFA/water. nih.gov

Compound Names Table

| Abbreviation / Trivial Name | Full Chemical Name |

| TAT (47-57) | YGRKKRRQRRR (Tyr-Gly-Arg-Lys-Lys-Arg-Arg-Gln-Arg-Arg-Arg) |

| FAM | 5(6)-carboxyfluorescein |

| FAM-GG-TAT(47-57)-NH₂ | 5(6)-carboxyfluorescein-Gly-Gly-Tyr-Gly-Arg-Lys-Lys-Arg-Arg-Gln-Arg-Arg-Arg-amide |

| FAM-PEG₆-TAT(47-57)-NH₂ | 5(6)-carboxyfluorescein-Hexaethylene glycol-Tyr-Gly-Arg-Lys-Lys-Arg-Arg-Gln-Arg-Arg-Arg-amide |

| HPLC | High-Performance Liquid Chromatography |

| MS | Mass Spectrometry |

| LC-ESI-MS | Liquid Chromatography-Electrospray Ionization Mass Spectrometry |

| TFA | Trifluoroacetic acid |

| ACN | Acetonitrile |

| PEG | Polyethylene (B3416737) glycol |

Mechanisms of Cellular Internalization of Tat 47 57 , Fam Labeled

Theoretical Models of Cell-Penetrating Peptide Uptake

The entry of cell-penetrating peptides (CPPs) like TAT (47-57) into cells is a complex process that is not yet fully understood. Two major categories of models have been proposed to explain this phenomenon: direct translocation across the plasma membrane and endocytic pathways.

Direct Translocation Models (e.g., Toroidal Pore, Barrel Stave, Carpet Models)

Direct translocation models propose that CPPs can cross the cell membrane in an energy-independent manner. scifiniti.com These models are particularly relevant at higher peptide concentrations.

Toroidal Pore Model: In this model, the CPPs induce the formation of transient pores where the lipid monolayers bend inward, creating a continuous channel lined by both the peptides and the lipid head groups. This allows the peptide and any associated cargo to pass through the membrane.

Barrel-Stave Model: This model suggests that amphipathic CPPs insert into the membrane and aggregate to form a barrel-like structure. The hydrophobic surfaces of the peptides align with the lipid core of the membrane, while the hydrophilic surfaces face inward, creating an aqueous channel.

Carpet Model: According to the carpet model, cationic CPPs first accumulate on the surface of the negatively charged cell membrane, forming a "carpet." Once a threshold concentration is reached, the peptides disrupt the membrane integrity, leading to their translocation into the anisms of Cellular Uptake of CPPs. This figure shows the two primary pathways by which CPPs enter cells: endocytosis and direct translocation. Endocytic routes include macropinocytosis, clathrin-dependent, caveolae-mediated, and clathrin/caveolin-independent mechanisms, often requiring vesicular trafficking. Direct translocation involves pore formation (barrel stave, toroidal) or membrane disruption via inverted micelle and carpet models. scifiniti.com

Endocytic Pathway Models

Endocytosis is an energy-dependent process where the cell engulfs substances from its exterior by forming vesicles. It is now widely accepted that at lower, more physiologically relevant concentrations, CPPs like TAT (47-57) are primarily internalized through various endocytic pathways. researchgate.net The specific pathway can be influenced by the peptide's concentration, the type of cargo it carries, and the cell type. scifiniti.com

Investigation of Endocytosis-Dependent Internalization

Extensive research has focused on elucidating the specific endocytic routes utilized by TAT (47-57), FAM-labeled. These investigations have highlighted the significant roles of macropinocytosis, receptor-mediated endocytosis, and the energy-dependent nature of the uptake.

Macropinocytosis Involvement

Macropinocytosis is a form of endocytosis that involves the non-specific uptake of large amounts of extracellular fluid and solutes into large vesicles called macropinosomes. Several studies have implicated macropinocytosis as a key entry mechanism for the TAT peptide. acs.orgpurdue.edu This process is characterized by its dependence on actin polymerization and is often initiated by interactions with cell surface molecules. For instance, the internalization of TAT (47-57) at low concentrations (<5 μM) has been shown to be sensitive to inhibitors of macropinocytosis, such as cytochalasin D and 5-(N-ethyl-N-isopropyl)amiloride (EIPA), indicating a common endocytic mechanism with other molecules known to enter via this pathway. acs.org

The table below summarizes the effect of various endocytic inhibitors on the uptake of FAM-labeled TAT (47-57) in HeLa cells, providing quantitative evidence for the involvement of different pathways.

| Inhibitor | Target Pathway | Concentration | Inhibition of FAM-TAT (47-57) Uptake |

| Cytochalasin D | Actin-dependent pathways (incl. macropinocytosis) | 10 µM | ~60-70% |

| Chlorpromazine | Clathrin-mediated endocytosis | Not specified | Significant inhibition |

| 5-(N-ethyl-N-isopropyl)amiloride (EIPA) | Macropinocytosis | Not specified | Significant inhibition |

Data adapted from a study on the comparative effects of endocytic inhibitors on RNase A and FAM-TAT uptake. nih.gov

Receptor-Mediated Endocytosis and Specific Cell Surface Interactions

The initiation of endocytosis for this compound, is not a random event but is often mediated by specific interactions with components of the cell surface.

Heparan Sulfate (B86663) Proteoglycans (HSPGs): The initial interaction of the highly cationic TAT peptide with the cell surface is widely believed to be an electrostatic attraction to the negatively charged heparan sulfate chains of HSPGs. researchgate.netresearchgate.net This interaction is thought to concentrate the peptide at the cell surface, thereby triggering its subsequent internalization. Studies using cells deficient in glycosaminoglycans have shown a dramatic reduction in the uptake of TAT-modified liposomes, confirming the crucial role of HSPGs. nih.gov Furthermore, pre-incubation with heparin, a soluble glycosaminoglycan, can inhibit the cellular uptake of TAT-functionalized carriers. nih.gov The binding affinity of TAT (47-57) to heparan sulfate is significant, although it is lower than its affinity for DNA. medchemexpress.com

Lipid Rafts: These are specialized microdomains within the cell membrane enriched in cholesterol and sphingolipids. They serve as platforms for signaling and endocytosis. The internalization of TAT-fusion proteins has been shown to be dependent on lipid raft integrity. purdue.edunih.gov Disruption of lipid rafts, for example by cholesterol depletion, can alter the internalization pathway of molecules that utilize this route. nih.gov While direct quantitative data on the percentage of uptake inhibition for FAM-labeled TAT (47-57) upon lipid raft disruption is not readily available, the co-localization of TAT-Cre with lipid raft markers provides strong evidence for their involvement. scifiniti.com

Energy Dependence and Temperature Sensitivity of Uptake

A hallmark of active cellular processes, including endocytosis, is their dependence on energy and sensitivity to temperature. The uptake of FAM-labeled TAT (47-57) has been shown to be significantly reduced at low temperatures (e.g., 4°C), which is a common method to inhibit energy-dependent cellular processes. nih.gov While some studies have suggested a minor energy-independent component, the prominent reduction in uptake at lower temperatures strongly points to endocytosis as the primary mechanism of entry under most conditions. purdue.edu The temperature dependence of TAT uptake has been quantified, showing a linear relationship at longer durations with an activation energy (Ea) of 4.45 Kcal/mole, which is characteristic of an active transport process. researchgate.net

The following table presents a qualitative and quantitative comparison of the cellular uptake of different FAM-labeled TAT conjugates, highlighting the impact of modifications on internalization efficiency.

| Compound | Description | Relative Cellular Uptake (Compared to 5-FAM) |

| 5-FAM | Free fluorophore | 1x |

| TF | TAT-5-FAM conjugate | ~20x |

| TFB | TAT-5-FAM conjugate with a hydrophobic block | ~160x |

Data adapted from a study on the rational design of TAT conjugates for enhanced cellular entry. acs.org

Factors Influencing Cellular Uptake Efficiency

Cell Type Specificity and Variability

The cellular uptake of this compound exhibits significant variability depending on the cell type. core.ac.ukscifiniti.com This specificity suggests that the internalization mechanism is not universal and may depend on cell-specific membrane components or lipid compositions. core.ac.uk

Research has demonstrated that the pattern of uptake for cell-penetrating peptides (CPPs) like TAT (47-57) is dependent on both the peptide itself and the cell culture model used. core.ac.uk For instance, in a comparative study using different epithelial cell models—MDCK, Calu-3, and TR146 cells—the localization of carboxyfluorescein (CF)-labeled TAT (47-57) varied. core.ac.uk In Calu-3 cells, the peptide showed a punctuated cytoplasmic and paracellular distribution, whereas in TR146 cells, it was found strictly in the paracellular space. core.ac.uk In contrast, both MDCK and HeLa cells displayed a similar punctuated cytoplasmic distribution of the peptide. ethz.ch This variability highlights that a single mechanism of internalization cannot be assumed across all cell types. core.ac.uk

The table below summarizes the observed uptake patterns of fluorescently-labeled TAT (47-57) in different cell lines as documented in scientific literature.

| Cell Line | Observed Uptake Pattern of Labeled TAT (47-57) | Reference |

| MDCK | Punctuated cytoplasmic distribution. ethz.ch | ethz.ch |

| HeLa | Punctuated cytoplasmic distribution. ethz.ch | ethz.ch |

| Calu-3 | Punctuated cytoplasmic and paracellular distribution. core.ac.uk | core.ac.uk |

| TR146 | Strictly paracellular distribution. core.ac.uk | core.ac.uk |

| MCF-7 | Internalization confirmed by fluorescent imaging and flow cytometry. acs.org | acs.org |

This cell-dependent variation underscores the importance of empirical validation for each new cell line in studies involving TAT (47-57)-mediated delivery.

Peptide Concentration and Incubation Time Dependencies

The efficiency of cellular uptake of this compound is directly influenced by both the concentration of the peptide and the duration of incubation. ethz.ch Generally, an increase in either of these parameters leads to a higher amount of internalized peptide, until a saturation point is reached.

Studies have shown that the uptake process is time-dependent, with increased intracellular accumulation observed over longer incubation periods. acs.org For example, the uptake of a TAT-based conjugate was found to increase proportionally with the incubation time. acs.org This suggests that the internalization process is continuous over time.

Similarly, peptide concentration is a critical factor. scifiniti.com Different uptake mechanisms can be triggered depending on the concentration of the CPP. scifiniti.com At lower concentrations, uptake is often mediated by endocytic pathways. nih.gov However, at higher concentrations, direct translocation across the cell membrane may occur. nih.gov For instance, in one study, increasing the concentration of a TAT-I24 fusion peptide from 0.1 µM to 10 µM resulted in a dose-dependent inhibition of reporter gene expression, indicating increased cellular entry and functional effect at higher concentrations. nih.gov

The following table illustrates the impact of concentration on the uptake or activity of TAT peptide conjugates from a research study.

| Peptide/Conjugate | Concentration | Observed Effect | Cell Line | Reference |

| TAT-I24 | 0.17 µM (EC50) | >95% inhibition of reporter gene expression | HEK293 | nih.gov |

| TAT-I24 | >10 µM | Some morphological changes observed | HEK293 | nih.gov |

| Cys-TAT(47-57)-Lys(FAM) conjugate | 10 µM | Direct translocation and subsequent disulfide bond reduction | MDCKII | nih.gov |

These findings collectively indicate that optimizing both peptide concentration and incubation time is essential for achieving efficient intracellular delivery with this compound.

Influence of Media Components (e.g., Serum) on Internalization

The composition of the cell culture medium, particularly the presence or absence of serum, can significantly impact the cellular uptake of this compound. Serum contains a multitude of proteins that can interact with the highly cationic TAT peptide, potentially reducing its effective concentration available for cellular interaction. nih.gov

It has been observed that incubating cells with CPPs in serum-free medium can lower the threshold concentration required for direct translocation into the cytoplasm. nih.gov This is likely because the arginine-rich peptide binds to serum proteins, which in turn diminishes the amount of free peptide that can engage with the cell membrane. nih.gov The resistance of siRNA-CPP nanoparticles to serum proteins is a known factor influencing their delivery efficiency. mdpi.com

The choice of media itself is a critical consideration in experimental design. biorxiv.org Small variations in cell culturing techniques, including the media composition, can have a cumulative effect on the uptake of CPPs. biorxiv.org For example, a study systematically evaluating cell culturing parameters found that the choice of media contributed to changes in TAT uptake of more than 13-fold between "worst" and "best" uptake protocols. biorxiv.org

The table below provides a summary of how media components have been shown to affect TAT peptide uptake.

| Media Condition | Effect on TAT (47-57) Uptake | Rationale | Reference |

| Presence of Serum | Reduced uptake efficiency. | Binding of the cationic peptide to serum proteins, lowering its effective concentration. nih.gov | nih.gov |

| Serum-Free Medium | Lowered threshold concentration for direct translocation. | Increased availability of free peptide to interact with the cell membrane. nih.gov | nih.gov |

| Varying Media Composition | Can lead to significant (e.g., >13-fold) changes in uptake. | Cumulative effect of different media components on endocytic processes. biorxiv.org | biorxiv.org |

These findings highlight the necessity of carefully controlling and reporting the media conditions in any experiment involving the cellular internalization of this compound to ensure reproducibility and accurate interpretation of results.

Intracellular Trafficking and Subcellular Localization of Tat 47 57 , Fam Labeled

Real-time Visualization and Tracking Methodologies

A suite of sophisticated analytical and microscopy techniques is employed to monitor and quantify the interaction and internalization of FAM-labeled TAT (47-57) in living cells.

Confocal Laser Scanning Microscopy (CLSM) is a critical tool for obtaining high-resolution images of the spatial distribution of fluorescently tagged molecules within cells. When observing cells treated with FAM-labeled TAT (47-57), CLSM studies often reveal distinct patterns of fluorescence. Researchers have noted different internalization patterns, including punctate fluorescence, a mix of punctate and diffuse fluorescence, and solely diffuse fluorescence in the cytoplasm and nucleus. uchile.cl The punctate, or dot-like, pattern is widely interpreted as the entrapment of the peptide within endocytic vesicles. In contrast, a diffuse signal throughout the cytoplasm and potentially the nucleus suggests that the peptide has been released from these vesicles and is free to move within the cytosol. uchile.cl

The nature of the cargo attached to the TAT peptide can influence its intracellular pathway. CLSM allows for co-localization studies with fluorescent markers for specific organelles, such as endosomes and lysosomes, to precisely map the location of the TAT-cargo conjugate.

Flow cytometry offers a high-throughput method for the quantitative assessment of cellular uptake of FAM-labeled TAT (47-57). This technique analyzes the fluorescence intensity of thousands of individual cells, providing a statistically robust measure of the total amount of peptide internalized by a cell population. uchile.cl It is instrumental in comparing uptake efficiency under various experimental conditions, such as temperature, time, and the presence of metabolic inhibitors. For instance, a significant reduction in uptake at 4°C is indicative of an energy-dependent endocytic process. uchile.cl By using specific inhibitors for different endocytic pathways (e.g., macropinocytosis, clathrin-mediated endocytosis), flow cytometry can help elucidate the primary mechanisms of TAT (47-57) entry into cells.

Table 1: Methodologies for Tracking FAM-labeled TAT (47-57)

| Methodology | Primary Information Provided | Advantages | Limitations |

| Confocal Laser Scanning Microscopy (CLSM) | High-resolution spatial localization within subcellular compartments. | Provides visual evidence of intracellular distribution and co-localization. uchile.cl | Lower throughput; potential for photobleaching. |

| Flow Cytometry | Quantitative analysis of total cellular uptake across a large cell population. | High-throughput and statistically powerful for uptake quantification. uchile.cl | Does not provide subcellular localization information. |

| 3-Dimensional Electron Tomography | Ultra-high-resolution 3D visualization of nanoparticle-conjugates at the ultrastructural level. | Offers nanoscale resolution of peptide-organelle interactions. nih.gov | Complex sample preparation; requires fixed (non-living) cells. |

For unparalleled detail in visualizing the subcellular location of TAT (47-57) when conjugated to nanoparticles, 3-dimensional electron tomography (3D-ET) is a powerful technique. nih.gov This method provides nanometer-scale resolution, allowing for the reconstruction of three-dimensional volumes of the cell's interior. Studies using 3D-ET to track TAT-conjugated superparamagnetic iron oxide nanoparticles (TAT-SPIONs) have clearly shown the nanoparticles located within endocytic vesicles. nih.gov Furthermore, these detailed tomograms have provided visual evidence of the slow release of the TAT-SPIONs from these vesicles into the cytoplasm, offering crucial insights into the endosomal escape process at an ultrastructural level. nih.gov

Endosomal Escape Mechanisms and Cytosolic Release

A significant barrier to the efficacy of CPP-mediated delivery is the sequestration of the CPP and its cargo within endosomes. For TAT (47-57) to successfully deliver its payload to the intended intracellular target, it must facilitate escape from these membrane-bound compartments.

The endocytic pathway is characterized by a progressive acidification of the vesicle lumen, with the pH dropping from around 6.0 in early endosomes to 5.0 or lower in late endosomes and lysosomes. nih.gov This pH gradient is a key trigger for the endosomal escape of TAT (47-57). It is proposed that at a lower pH, TAT can interact with and insert into the endosomal membrane. nih.gov This interaction can disrupt the membrane's integrity, leading to the release of the entrapped contents into the cytoplasm. Some studies suggest that TAT's activity is greater at a pH of 5.5, characteristic of late endosomes, and that it may interact with specific lipids like bis(monoacylglycero)phosphate (BMP) found in these compartments to facilitate escape. nih.govacs.org This pH-sensitive mechanism is crucial for the peptide to breach the endosomal barrier and deliver its cargo. uchile.cl

To overcome the challenge of endosomal entrapment, various strategies have been developed to augment the release of TAT-delivered cargoes. One successful approach involves the co-delivery or conjugation of pH-activated, membrane-disruptive peptides. nih.gov These peptides, such as GALA or the influenza-derived peptide HA2, remain relatively inactive at physiological pH but adopt a membrane-active, often helical, conformation in the acidic environment of the endosome. nih.govnih.govmdpi.com This conformational change enables them to perturb the endosomal membrane, creating pores or destabilizing the bilayer, which facilitates the release of the co-internalized TAT-cargo. nih.gov Chimeric peptides that fuse the TAT sequence with an endosomolytic peptide have also been designed to combine cell entry and endosomal escape functions into a single molecule. nih.gov

Another innovative approach is the modification of the peptide's stereochemistry. Synthesizing TAT (47-57) with alternating L- and D-amino acids can alter its conformation and proteolytic stability. healtheducationandpublichealth.commdpi.com Such changes in chirality have been shown to help cationic peptides like TAT (47-57) to be released from endosomes into the cytosol, potentially due to altered conformational flexibility and interactions with the endosomal membrane. healtheducationandpublichealth.com

Nuclear Translocation and Intranuclear Localization

The TAT (47-57) peptide is known to not only penetrate the cell membrane but also to localize within the nucleus. genscript.comnih.gov This nuclear targeting capability is a crucial aspect of its function as a potential delivery vector for therapeutic molecules.

Mechanisms of Nuclear Import

The precise mechanism by which TAT (47-57) enters the nucleus is a subject of ongoing research and debate, with several pathways having been proposed.

Initially, it was suggested that the peptide could directly penetrate the nuclear envelope in an energy-independent manner. clinisciences.com However, subsequent studies have pointed towards a more complex, energy-dependent process. nih.govmdpi.com Evidence suggests that the entry of TAT (47-57) into the nucleus is facilitated by endocytosis, followed by escape from an endosomal compartment into the cytoplasm, a process that appears to require endosome acidification. nih.gov

The role of classical nuclear import receptors, such as importin α and importin β, in the nuclear translocation of TAT (47-57) is particularly contentious. Some studies suggest that TAT (47-57) can directly bind to importin β, facilitating its entry into the nucleus. mdpi.comnih.gov In vitro assays have indicated that importin β is both necessary and sufficient for the nuclear import of TAT into isolated nuclei. nih.gov Conversely, other research has reported that the TAT nuclear localization sequence (NLS) can mediate nuclear import in vitro without the involvement of either importin α or importin β, suggesting it may bind directly to nuclear components. nih.gov There is also evidence indicating that in a cellular environment, the direct binding of TAT (47-57) to both importin α and importin β is silenced, with passive diffusion being the primary mechanism for its nuclear transport in live cells. nih.gov

Further complicating the picture, some findings indicate that the nuclear import of TAT (47-57) is an ATP-dependent process, independent of cytosolic factors and not blocked by inhibitors of classical nuclear pore complex transport like wheat germ agglutinin (WGA). mdpi.com This suggests the utilization of an alternative, ATP-dependent mechanism to overcome cytoplasmic retention and facilitate nuclear entry. mdpi.com

Table 1: Proposed Mechanisms of Nuclear Import for TAT (47-57)

| Proposed Mechanism | Key Features | Supporting Evidence | Contradictory Evidence |

|---|---|---|---|

| Direct Penetration | Energy-independent translocation across the nuclear envelope. | Initial fluorescence-based studies. clinisciences.com | Later studies showing energy-dependent processes. nih.govmdpi.com |

| Endocytosis-Mediated Entry | Uptake via endocytosis, followed by endosomal escape. | Blockage of nuclear staining by energy poisons and ammonium (B1175870) chloride. nih.gov | Does not fully explain the final translocation into the nucleus. |

| Importin-Dependent Pathway | Interaction with classical nuclear import receptors. | Direct binding to importin β in vitro. mdpi.comnih.gov | Silenced interaction in the cellular environment; import-independent mechanisms observed. nih.gov |

| Passive Diffusion | Dominant mechanism in live cells. | FLIM and FRAP measurement studies. nih.gov | In vitro studies suggesting active transport. nih.gov |

| Alternative ATP-Dependent Pathway | ATP-dependent, but independent of classical importins and cytosolic factors. | Effective import of large cargo in an ATP-dependent manner. mdpi.com | Challenges the necessity of importin interactions. |

Role of Nuclear Localization Signals (NLS) in Enhanced Nuclear Delivery

The basic domain of the TAT protein, specifically the sequence 49RKKRRQRRR57, functions as a potent Nuclear Localization Signal (NLS). biorxiv.org This arginine-rich motif is highly conserved and is essential for the nuclear accumulation of the TAT protein. biorxiv.org The entire nine-amino-acid sequence of the basic domain has been shown to function as an NLS. biorxiv.org

The presence of this intrinsic NLS within the TAT (47-57) peptide is a primary driver of its efficient nuclear delivery. genscript.comnih.gov While the TAT peptide itself is small enough to potentially diffuse through nuclear pore complexes, the NLS facilitates a more robust and active accumulation within the nucleus. biorxiv.org Studies have demonstrated that the NLS function is critical for enhancing gene transfer when TAT peptides are used as delivery vectors. nih.gov

Furthermore, research has explored the strategy of incorporating additional NLSs into TAT-based delivery systems to further enhance nuclear import and subsequent gene expression, indicating the critical role of these signals in overcoming the nuclear barrier. acs.org

Table 2: Key Research Findings on TAT (47-57) NLS and Nuclear Localization

| Research Focus | Key Finding | Cell Types/Model System | Reference |

|---|---|---|---|

| Mechanism of Nuclear Import | The basic domain of TAT is actively imported into the nucleus in an energy-dependent manner. | U2OS cells | biorxiv.org |

| Interaction with Importins | The TAT NLS can directly bind to importin β, but this interaction may be silenced in a cellular context. | In vitro and intact cells | nih.gov |

| Role in Gene Delivery | Oligomers of TAT (47-57) enhance gene delivery, with the NLS function implicated in this enhancement. | Cultured cells, primary nasal epithelial cells | nih.gov |

| Intranuclear Localization | FAM-labeled TAT (47-57) often accumulates in the nucleoli. | NIH/3T3 cells, other mammalian cells | nih.govnih.gov |

| Influence of Cargo | The presence and nature of cargo can alter the subcellular localization of TAT conjugates. | HeLa, Cos7 cells, various tumor cell lines | mdpi.compnas.orgacs.org |

| Enhancement with Additional NLS | Introducing additional NLSs to TAT-based vectors can improve nuclear accumulation and transfection efficiency. | HeLa, Cos7 cells | acs.org |

Applications of Tat 47 57 , Fam Labeled in Biomedical Research

Research on Intracellular Delivery Systems for Biomolecules

The primary application of TAT (47-57), FAM-labeled, lies in its capacity to facilitate the intracellular delivery of various biomolecules that would otherwise be unable to cross the cell membrane. jpt.com Its cationic nature, rich in arginine residues, is a key factor in its ability to interact with and traverse the negatively charged cell membrane. nih.govjpt.com

Peptide and Protein Transduction Research

This compound, serves as a powerful tool in the study of peptide and protein transduction. medchemexpress.comchemsrc.comtargetmol.com By attaching this fluorescently tagged CPP to other peptides or proteins, researchers can monitor their uptake and distribution within living cells. This is crucial for understanding the mechanisms of protein-based therapeutics and for developing new strategies to deliver therapeutic proteins to their intracellular targets. The FAM label provides a clear visual signal to track the efficiency and pathway of transduction.

Nucleic Acid Delivery: Plasmid DNA and siRNA

The delivery of nucleic acids, such as plasmid DNA and small interfering RNA (siRNA), into cells is a cornerstone of gene therapy and functional genomics. jpt.com TAT (47-57) has been shown to electrostatically interact with and form complexes with plasmid DNA, facilitating its entry into mammalian cells. nih.gov The FAM-labeled version of this peptide allows researchers to visualize the cellular uptake and trafficking of these nucleic acid complexes. mdpi.comnih.gov Studies have demonstrated that TAT-based peptides can deliver siRNA, although the efficiency can be influenced by factors such as the cargo and cell type. mdpi.comnih.govmanchester.ac.uk The ability to track the delivery of these genetic materials is essential for optimizing delivery systems and understanding the barriers to effective gene silencing or expression. manchester.ac.uk

Nanoparticle and Liposome Delivery Studies

In the field of drug delivery, nanoparticles and liposomes are often used as carriers to encapsulate and transport therapeutic agents. nih.govcreative-peptides.com Modifying the surface of these carriers with TAT (47-57) can significantly enhance their cellular uptake. nih.govcreative-peptides.com The use of FAM-labeled TAT (47-57) in these studies enables researchers to track the journey of the nanoparticles or liposomes into the cell. eurogentec.com This provides valuable insights into the efficiency of the delivery system and the subcellular destination of the cargo, which can be crucial for the development of targeted drug therapies.

Molecular Imaging and Probe Development

The inherent fluorescence of the FAM label makes this compound, a versatile component in the development of molecular probes for imaging and assays.

Fluorescent Probes for Cellular Uptake and Localization Studies

As a fluorescently tagged CPP, this compound, is directly used as a probe to study the mechanisms of cellular uptake. scifiniti.com By observing the fluorescence within cells over time, researchers can investigate the pathways of internalization, such as endocytosis or direct translocation across the membrane. scifiniti.comeurogentec.com Confocal microscopy and flow cytometry are common techniques used in conjunction with this probe to quantify uptake and determine the subcellular localization of the peptide, which has been observed in the cytosol and nucleoli in some studies. eurogentec.comnih.gov

Monitoring Protein-Protein Interactions and Enzyme Activities via FRET-based Assays

Fluorescence Resonance Energy Transfer (FRET) is a powerful technique used to study molecular interactions. sb-peptide.comnih.govmdpi.com In a FRET-based assay, two fluorescent molecules, a donor and an acceptor, are used. When they are in close proximity, the donor can transfer energy to the acceptor. mdpi.com this compound, can be incorporated into FRET probes as the donor fluorophore (FAM). sb-peptide.com By attaching this probe to one protein and another fluorescently labeled molecule (the acceptor) to a second protein, researchers can monitor their interaction. If the proteins interact, bringing the FAM-labeled probe and the acceptor close together, a FRET signal will be generated. This approach can also be adapted to monitor enzyme activity by designing substrates that are cleaved by a specific enzyme, separating the FRET pair and causing a change in the fluorescent signal.

Receptor-Ligand Binding and Receptor Quantification Studies

The fluorescent properties of this compound, make it a valuable tool for investigating the binding interactions between molecules, particularly in the context of receptor-ligand studies. One prominent application is in fluorescent indicator displacement (FID) assays. These assays leverage the change in fluorescence that occurs when a labeled molecule, such as FAM-labeled TAT (47-57), is displaced from its receptor by another molecule (a ligand). This displacement allows for the characterization and quantification of ligand binding affinity.

A key example of this application is in the study of the Human Immunodeficiency Virus-1 (HIV-1) Trans-Activation Response (TAR) element, an RNA structure that is crucial for viral transcription. Researchers have employed a fluorescently-labeled Tat-derived peptide as an indicator in high-throughput screening to identify small molecules that can bind to HIV-1 TAR. In one such study, a Tat peptide labeled with a FRET pair (including 5-FAM) was used. The binding of the labeled peptide to TAR RNA resulted in a significant increase in fluorescence. When an unlabeled ligand was introduced and displaced the labeled peptide, a corresponding decrease in fluorescence was observed. This change allowed for the determination of the dissociation constant (Kd) for the unlabeled ligand.

Specifically, a study utilized a fluorescent Tat peptide displacement assay to characterize the binding of ligands to HIV-1 TAR. The titration of HIV-1 TAR against the fluorescently-labeled Tat peptide, assuming a 1:1 stoichiometry, yielded a dissociation constant (Kd) of 286 nM. Subsequently, the displacement of this labeled peptide by an unlabeled Tat peptide allowed for the determination of the unlabeled peptide's dissociation constant at 70 nM. This demonstrates the utility of FAM-labeled TAT peptides in quantifying the binding affinity of potential therapeutic agents targeting RNA structures.

Table 1: Dissociation Constants in a Fluorescent Tat Peptide Displacement Assay

| Interacting Molecules | Dissociation Constant (Kd) | Assay Method |

| Fluorescently-labeled Tat Peptide and HIV-1 TAR RNA | 286 nM | Fluorescent Titration |

| Unlabeled Tat Peptide and HIV-1 TAR RNA | 70 nM | Fluorescent Displacement |

Fundamental Biological Research Tool

Investigating Membrane Permeability and Barrier Function in Epithelial Models

FAM-labeled TAT (47-57) serves as a powerful tool for studying the permeability and integrity of cellular barriers, particularly in epithelial models which are crucial in drug delivery research. The inherent fluorescence of the FAM label allows for direct visualization and quantification of the peptide's ability to cross these barriers.

Research has utilized Madin-Darby Canine Kidney (MDCK) cell monolayers, a well-established model for the columnar absorptive epithelium, to study the transport of cell-penetrating peptides. nih.gov Studies have assessed the metabolic degradation and cleavage patterns of 5(6)-carboxyfluorescein (B613776) (CF)-labeled TAT (47-57) after incubation with these confluent epithelial models. nih.gov Such investigations are critical for understanding the stability and fate of the peptide as it traverses an epithelial layer.

Furthermore, the permeability of TAT peptides has been examined in in-vitro models of the blood-brain barrier (BBB). In one study using a monolayer of brain endothelial cells, fluorescein (B123965) isothiocyanate (FITC)-labeled TAT was shown to cross the monolayer in a temperature-dependent manner. plos.org This suggests an active transport process rather than simple diffusion. This research helps to elucidate the mechanisms by which TAT peptides can facilitate the delivery of cargo across highly selective barriers like the BBB. plos.org

The interaction of TAT peptides with membranes is also studied using bacterial-mimetic models. Quartz Crystal Microbalance with Dissipation monitoring (QCM-D) has been used to investigate the action of Tat peptides on membranes composed of DMPC and DMPG. These studies show that the peptides disrupt these model membranes through a surface-active, "carpet-like" mechanism, where the magnitude of disruption depends on both the peptide and membrane properties. researchgate.net

Table 2: Research Findings on TAT (47-57) Permeability in Epithelial and Membrane Models

| Model System | Peptide Label | Key Findings | Reference |

| Madin-Darby Canine Kidney (MDCK) cell monolayers | 5(6)-carboxyfluorescein (CF) | Assessed metabolic degradation kinetics and cleavage patterns upon contact with the epithelial model. | nih.gov |

| In-vitro Blood-Brain Barrier (Brain Endothelial Cell Monolayer) | Fluorescein isothiocyanate (FITC) | Permeability is temperature-dependent but does not involve receptor-mediated endocytosis at treatment-level concentrations. | plos.org |

| Bacterial-Mimetic Membranes (DMPC/DMPG) | Unlabeled | Disrupts membranes via a surface-active (carpet-like) mechanism. | researchgate.net |

Studies on Cellular Processes and Pathways Facilitated by Intracellular Access

The defining characteristic of TAT (47-57) is its ability to translocate across the plasma membrane, a feature that is retained when labeled with FAM. sb-peptide.combiosynth.com This capacity for intracellular access makes FAM-labeled TAT (47-57) an invaluable tool for studying a wide range of cellular processes and pathways. By attaching the fluorescent peptide to various cargoes—such as proteins, other peptides, or nucleic acids—researchers can track their delivery into cells and observe their subsequent effects. genscript.comjpt.com

The arginine-rich nature of the TAT (47-57) peptide is fundamental to its ability to directly penetrate the plasma membrane. sb-peptide.combiosynth.com This mechanism allows it to bypass conventional endocytic pathways, which can be a significant advantage when studying processes that might be altered by endosomal trafficking. The fluorescent FAM tag enables researchers to visualize this translocation and confirm the intracellular localization of the peptide and its attached cargo. acs.orgnih.gov

The use of FAM-labeled TAT conjugates extends to various research areas. For instance, they are employed to investigate the mode of action of antimicrobial peptides by visualizing their interactions with microbial membranes and intracellular targets. acs.orgnih.gov The development of new conjugates, such as those linking FAM to TAT (47-57) via spacers like glycyl-glycine (GG) or hexaethylene glycol (PEG6), aims to enhance stability and preserve the photophysical properties of the fluorophore, thereby improving their utility as research tools. acs.orgnih.gov These studies confirm that conjugation does not harm the integrity of the peptide's constituents, ensuring that the observed biological effects are attributable to the delivered cargo. nih.gov

Advanced Peptide Engineering and Design Based on Tat 47 57 Scaffold

Structure-Activity Relationship (SAR) Studies

Influence of Arginine-Rich Domain on Permeation Efficacy

The dense cluster of basic amino acids, particularly the six arginine residues, within the TAT (47-57) sequence is fundamental to its cell-penetrating function. nih.govplos.org The guanidinium (B1211019) headgroup of arginine is a critical structural feature, enabling strong, bidentate hydrogen bonds with negatively charged components of the cell surface, such as phosphates in lipid headgroups and sulfate (B86663) groups on heparan sulfate proteoglycans. pnas.orgnih.govnih.gov This interaction is stronger than what can be achieved with the ammonium (B1175870) group of lysine (B10760008), explaining why arginine-rich peptides are generally more efficient at cell entry than lysine-rich counterparts. nih.govunil.ch

Systematic substitution studies, such as alanine (B10760859) scanning, have quantitatively demonstrated the importance of these cationic residues. Replacing individual arginine or lysine residues with the neutral amino acid alanine leads to a significant decrease in cellular uptake, ranging from 70-90%. plos.org This underscores that the positive charge and the specific chemical nature of the arginine side chain are paramount for permeation. encyclopedia.pub While a high positive charge is necessary, it is not the sole determinant of uptake efficiency. For example, a nine-residue oligomer of L-arginine (R9) has been shown to be approximately 20 times more efficient at cellular uptake than TAT(49-57), highlighting that the density and spatial arrangement of guanidinium groups are key factors. plos.orgencyclopedia.pub

Table 1: Effect of Alanine Substitution on TAT(49-57) Cellular Uptake

This table summarizes the results of an alanine scanning mutagenesis study on the TAT(49-57) peptide. It shows the percentage decrease in cellular internalization when individual cationic or non-charged residues are replaced with alanine, demonstrating the critical role of arginine and lysine residues in permeation efficacy.

| Original Peptide | Substituted Position | Modified Sequence (Fl-ahx-...) | Residue Type | Decrease in Cellular Uptake |

|---|---|---|---|---|

| Tat(49-57) | - | RKKRRQRRR | - | 0% |

| Tat(49-57) | Arg-49 | AKKRRQRRR | Cationic (Arginine) | ~70-90% |

| Tat(49-57) | Lys-50 | RAKRRQRRR | Cationic (Lysine) | ~70-90% |

| Tat(49-57) | Lys-51 | RKRARQRRR | Cationic (Lysine) | ~70-90% |

| Tat(49-57) | Arg-52 | RKKARQRRR | Cationic (Arginine) | ~70-90% |

| Tat(49-57) | Gln-54 | RKKRRARRR | Non-charged (Glutamine) | Modest Decrease |

| Tat(49-57) | Arg-55 | RKKRRQARR | Cationic (Arginine) | ~70-90% |

Data adapted from studies on alanine-substituted analogs of Tat49–57. plos.org

Impact of Peptide Length and Sequence Modifications

The length of the TAT peptide is a critical factor for its function. Studies on truncated versions of TAT(49-57) reveal that even the deletion of a single arginine residue from either the N- or C-terminus can result in a significant loss of intracellular delivery efficiency. encyclopedia.pub Further truncations lead to an even greater reduction in internalization, indicating that the full basic domain is required for optimal activity. encyclopedia.pub Conversely, the N-terminal region of the full TAT protein, which has α-helical characteristics, is not essential for the translocation process itself. nih.gov

Modifications to the sequence beyond simple truncation also have a profound impact. As noted, replacing cationic residues with neutral ones like alanine is detrimental. plos.org However, strategic substitutions can enhance function. For instance, the superior performance of oligoarginine peptides compared to TAT(49-57) suggests that a homogenous sequence of arginine residues can be more effective for cell entry, likely due to a more optimal presentation of guanidinium groups to the cell membrane. plos.orgencyclopedia.pubresearchgate.net

Conformational Analysis (e.g., Alpha-Helical Content) and its Role in Membrane Interaction

Circular dichroism (CD) spectroscopy studies have shown that the standard TAT (47-57) peptide predominantly exists as a random coil in aqueous buffer solutions. acs.orgnih.govacs.org This lack of a defined secondary structure persists even in membrane-mimicking environments like trifluoroethanol (TFE) solutions or when interacting with lipid vesicles. acs.orgnih.govacs.org

While native TAT (47-57) is unstructured, the induction of an α-helical conformation has emerged as a key strategy in designing more potent CPPs. nih.gov An α-helical structure can create an amphipathic profile, where cationic and hydrophobic residues are segregated on opposite faces of the helix. This arrangement is thought to facilitate more effective interactions with the lipid bilayer, leading to enhanced cellular uptake. acs.orgrsc.org Although the native peptide lacks this structure, its sequence has the potential to adopt it, a feature that is exploited in rational design strategies like peptide stapling. acs.orgnih.gov

Rational Design of Enhanced TAT-Derived Peptides

Building on SAR studies, researchers can rationally design modified TAT peptides with superior properties such as increased proteolytic stability, enhanced cellular uptake, and improved cargo delivery.

Incorporation of Non-Natural Amino Acids or D-amino acids

A significant limitation of natural L-amino acid peptides for in vivo applications is their susceptibility to degradation by proteases. nih.govnih.gov A powerful strategy to overcome this is the substitution of natural L-amino acids with their non-natural D-enantiomers. encyclopedia.pubmdpi.com Peptides composed entirely or partially of D-amino acids are highly resistant to proteolysis, which significantly increases their stability and intracellular half-life. nih.govnih.govopenaccessjournals.comrsc.orgfrontiersin.org

The D-isomer of oligoarginine (d-R9) has been found to exhibit an even greater uptake rate enhancement (over 100-fold) compared to its L-counterpart, suggesting that the benefits of D-amino acid substitution can extend beyond just stability to also improve permeation efficacy. encyclopedia.pub However, some studies note that while D-amino acid substitution in the TAT sequence improves stability, it may lead to less effective intraneuronal delivery at lower concentrations, indicating a trade-off that may be cell-type dependent. rsc.org Other non-natural amino acids, such as β-alanine or 6-aminohexanoic acid, have also been incorporated into arginine-rich peptides to improve stability and activity. csic.esoup.com

Cyclization and Stapling Strategies for Improved Stability and Activity

To overcome the inherent flexibility and lack of secondary structure of the linear TAT peptide, chemical strategies such as cyclization and stapling are employed. Cyclization, which can be achieved by forming a disulfide or amide bond between the peptide's termini, constrains the peptide's conformation. mdpi.comacs.orgmdpi.com This rigidity can improve stability by protecting against exopeptidases and can enhance cellular uptake by optimizing the spatial presentation of the crucial arginine side chains for more effective membrane binding. mdpi.commdpi.com Cyclic TAT peptides have been shown to enter cells more rapidly than their linear counterparts. mdpi.com

Peptide "stapling" is a more refined approach that introduces a covalent cross-link between the side chains of two amino acids on the same face of a potential helix, typically at the i and i+4 or i+7 positions. explorationpub.com This is often achieved via ring-closing metathesis of two unnatural, olefin-bearing amino acids. rsc.orgexplorationpub.com This "staple" forces the peptide into a stable α-helical conformation, which, as mentioned, is favorable for membrane interaction. acs.orgnih.govexplorationpub.com Stapled TAT peptides have demonstrated significantly increased α-helicity, leading to higher cellular uptake, improved proteolytic resistance, and enhanced endosomal escape compared to the non-stapled linear peptide. rsc.orgnih.govresearchgate.net

Table 2: Effect of Hydrocarbon Stapling on the α-Helicity of TAT-Derived Peptides

This table shows the secondary structure of various TAT-derived peptides as determined by Circular Dichroism (CD) spectroscopy. It compares the α-helical content of the native TAT(47-57) peptide with stapled analogs in a membrane-mimicking environment (50% TFE), illustrating how stapling can induce and stabilize a helical conformation.

| Peptide | Description | Secondary Structure (in 50% TFE) | Approximate α-Helical Content |

|---|---|---|---|

| TAT (47-57) | Native, non-stapled peptide | Unordered/Random Coil | Low |

| A4 | Hydrocarbon stapled (i, i+4) analog | α-helical | High (~77-88%) |

| A4u | Non-stapled version of A4 | Less active than A4 | Lower than A4 |

| P11 | Stapled analog with Gln8 -> Phe substitution | α-helical | 51% |

| P12 | Stapled analog with Gln8 -> Φ (l-2-naphthylalanine) substitution | α-helical | 67% |

Data adapted from studies on hydrocarbon-stapled TAT peptides. acs.org

Macro-branched and Polymeric Conjugates for Gene Delivery

The development of efficient and safe non-viral vectors is a critical challenge in gene therapy. TAT (47-57) has emerged as a promising candidate for this purpose due to its ability to facilitate the cellular uptake of nucleic acids. nih.govnih.gov To enhance its gene delivery capabilities, researchers have explored the design of macro-branched and polymeric conjugates of TAT (47-57).

One approach involves the creation of branched or dendritic structures of the peptide. For instance, dimers and trimers of TAT (47-57) have been shown to be more effective in forming non-covalent complexes with plasmid DNA for transfection compared to tetramers. nih.gov Another strategy involves the synthesis of POLYTAT, a mixture of linear TAT peptide polymers cross-linked by disulfide bridges, which has demonstrated the ability to form stable, cell-transfecting complexes with plasmid DNA. nih.gov

Branched histidine/lysine-polymers have also shown significant promise for siRNA delivery, with some versions achieving up to 80% knockdown of the target gene in various cell types. nih.gov These studies highlight the importance of the composition and positioning of histidine-rich domains within the branched structure for efficient siRNA delivery. nih.gov Furthermore, TAT-grafted polyethylene (B3416737) glycol (PEG)ylated nanocarriers have been successfully employed for delivering nucleic acids and drugs in both cell culture and animal models. nih.gov The versatility of these systems allows for further modification, such as the conjugation of antibodies to the PEG moieties for targeted delivery to specific cell types, like tumor cells. nih.gov

The table below summarizes different macro-branched and polymeric conjugate strategies involving TAT (47-57) for gene delivery.

| Conjugate Strategy | Description | Key Findings |

| Oligomeric TAT (47-57) | Non-covalent complex formation with plasmid DNA using dimers and trimers of TAT (47-57). | Dimers and trimers were found to be more efficient for transfection than tetramers. nih.gov |

| POLYTAT | A mixture of linear TAT peptide polymers cross-linked by disulfide bridges. | Forms stable, cell-transfecting complexes with plasmid DNA. nih.gov |

| Branched Histidine/Lysine-Polymers | Polymers with branched structures containing histidine and lysine residues. | Achieved up to 80% target gene knockdown with siRNA in various cell types. nih.gov |

| TAT-grafted PEGylated Nanocarriers | Nanocarriers with TAT peptides attached to their surface via PEG linkers. | Successful delivery of nucleic acids and drugs in vitro and in vivo. nih.gov |

Proteolytic Stability and Strategies for Enhancement

A significant hurdle for the in vivo application of peptide-based therapeutics like TAT (47-57) is their susceptibility to degradation by proteases present in biological fluids. csic.es

The unique amino acid composition of TAT (47-57), rich in the positively charged amino acids arginine and lysine, makes it particularly vulnerable to cleavage by trypsin-like enzymes. nih.gov In fact, the peptide possesses six potential trypsin cleavage sites. nih.gov Studies have shown that the primary initial fragmentation of TAT (47-57) by trypsin occurs via an endocleavage at the carboxyl terminus, resulting in an Arg-Arg (RR) dimer. nih.gov

The degradation of TAT (47-57) has been observed in various biological contexts. When incubated with different epithelial cell models, the peptide's metabolism was found to be dependent on the specific cell type. nih.gov For example, in Calu-3 cell layers, TAT (47-57) showed simultaneous localization in a punctuated cytoplasmic and paracellular distribution, while in TR146 cells, it was found strictly in the paracellular space. core.ac.uk The half-life of TAT (47-57) can be relatively short; in human blood plasma, the free peptide has a half-life of only a few minutes (approximately 3.5 minutes). nih.gov This rapid degradation can significantly limit its bioavailability and therapeutic efficacy. csic.esacs.org

The table below presents the half-life of TAT (47-57) in different environments.

| Environment | Half-life (t1/2) |

| Human Blood Plasma (Free Peptide) | ~3.5 minutes nih.gov |

| MDCK Cell Monolayer | 6065 minutes (Normalized) nih.gov |

| TR146 Cell Model | 166-601 minutes (Normalized) nih.gov |

To overcome the challenge of proteolytic instability, several modification strategies have been developed to enhance the resistance of TAT (47-57) to enzymatic degradation. csic.es These strategies aim to make the peptide less recognizable to proteases without compromising its cell-penetrating ability. csic.es

PEGylation: The conjugation of polyethylene glycol (PEG) to TAT (47-57) has been shown to significantly improve its stability. A TATp-PEG1000-PE conjugate demonstrated a three-fold increase in half-life (approximately 10 minutes) compared to the free peptide. nih.gov Even greater protection is achieved when the TATp-conjugate is incorporated into mixed micelles with PEG5000-PE, resulting in a more than 100-fold increase in half-life (approximately 430 minutes). nih.gov This shielding effect of PEG moieties is crucial for the development of "smart" drug delivery systems where the PEG can be detached under specific conditions, such as the lower pH of a tumor microenvironment, to expose the active TATp for cell penetration. nih.gov

Stereoisomers: The use of D-amino acids instead of the naturally occurring L-amino acids is another effective strategy. csic.esmdpi.com Since most proteases are specific for L-amino acid substrates, peptides composed of D-isomers are largely invisible to these enzymes, leading to a significantly increased half-life in physiological environments. csic.es For instance, a 9-mer of D-arginine showed a 100-fold higher cellular uptake rate compared to the L-arginine 9-mer, highlighting the enhanced stability and activity of the D-isomer. mdpi.com

Other chemical modifications include capping the terminal ends of the peptide, modifying side chains, and using non-peptide backbones. csic.es These alterations aim to preserve the functional activity of the peptide while protecting it from metabolic degradation. csic.es

The following table summarizes key strategies to enhance the proteolytic resistance of TAT (47-57).

| Modification Strategy | Description | Impact on Stability |

| PEGylation | Covalent attachment of polyethylene glycol (PEG) chains. | Increases half-life by sterically hindering protease access. A 3-fold increase for a direct conjugate and over 100-fold in a micellar formulation. nih.gov |

| Stereoisomers (D-amino acids) | Substitution of L-amino acids with their D-enantiomers. | Renders the peptide resistant to degradation by most proteases, significantly increasing its half-life. csic.esmdpi.com |

| Terminal Capping | Modification of the N- and C-termini of the peptide. | Protects against exopeptidases. csic.es |

| Side Chain Modification | Alteration of the amino acid side chains. | Can make the peptide unrecognizable to proteases. csic.es |

| Non-peptide Backbones | Replacement of the peptide backbone with a non-natural structure. | Creates a molecule that is not a substrate for proteases. csic.es |

Methodological Considerations in Studying Tat 47 57 , Fam Labeled

In Vitro Cell Culture Models and Assays

In vitro cell culture systems are fundamental to understanding the biological activity of FAM-labeled TAT (47-57). These models allow for controlled experiments to dissect the mechanisms of cellular uptake and the subsequent delivery of cargo.

Selection of Appropriate Cell Lines (e.g., MDCK, HeLa, Caco-2)

The choice of cell line is a critical determinant in the outcome and interpretation of studies involving TAT (47-57). Different cell lines exhibit distinct morphological and physiological characteristics that can influence the peptide's interaction with the cell membrane and its subsequent internalization pathway.

Madin-Darby Canine Kidney (MDCK) Cells: These cells originate from the distal renal tubules of a dog and are a well-established model for studying epithelial transport and polarity. ethz.chnih.gov When grown to confluency, MDCK cells form polarized monolayers with well-defined tight junctions, mimicking an absorptive epithelial barrier. ethz.chethz.ch Studies have shown that while TAT (47-57) can show a punctuated cytoplasmic distribution in MDCK cells, its permeation across confluent monolayers is often low, comparable to that of paracellular markers. nih.govethz.ch This suggests that the tight junctions of well-differentiated epithelial models can restrict the passage of the peptide. Some research indicates that the uptake of TAT peptides into MDCK cells is minimal and may be cell-type specific. nih.gov

HeLa Cells: Derived from human cervical cancer, HeLa cells are a widely used, non-polarized cell line. nih.govacs.org They are known for their rapid proliferation and are often used in initial uptake studies due to their robust nature. nih.gov Compared to well-differentiated epithelial cells, HeLa cells typically show higher levels of TAT (47-57) translocation. nih.gov Studies have utilized HeLa cells to demonstrate that proteolytic cleavage of the TAT peptide on the surface of delivery vehicles can significantly decrease cellular uptake, as measured by fluorescence microscopy and flow cytometry. nih.gov

Caco-2 Cells: These human colon adenocarcinoma cells differentiate to form a polarized epithelial cell layer with morphological and functional similarities to the small intestinal epithelium. ethz.ch Like MDCK cells, confluent Caco-2 monolayers serve as a model for intestinal drug absorption. ethz.ch Research has indicated that the permeability of TAT peptides across Caco-2 monolayers can be limited, similar to MDCK cells. ethz.ch

The selection of a cell line should, therefore, be guided by the specific research question. For studying transport across an epithelial barrier, MDCK or Caco-2 cells are appropriate, whereas for general uptake mechanism studies, HeLa cells can be a suitable choice.

Table 1: Comparison of Cell Lines for TAT (47-57) Studies

| Cell Line | Origin | Key Characteristics | Relevance for TAT (47-57) Studies |

| MDCK | Canine Kidney | Polarized epithelial monolayers, tight junctions | Model for epithelial barrier transport; studies often show low permeability. ethz.chnih.govethz.ch |

| HeLa | Human Cervical Cancer | Non-polarized, rapid proliferation | General uptake studies; typically shows higher translocation than polarized cells. nih.govacs.orgnih.gov |

| Caco-2 | Human Colon Adenocarcinoma | Polarized epithelial monolayers, intestinal-like properties | Model for intestinal absorption; similar permeability characteristics to MDCK cells. ethz.chethz.ch |

Methodologies for Assessing Cellular Uptake (e.g., Fluorescence Microscopy, Flow Cytometry)

Visualizing and quantifying the cellular uptake of FAM-labeled TAT (47-57) is essential for understanding its efficacy as a delivery vector. Fluorescence-based techniques are the primary methods employed for this purpose.